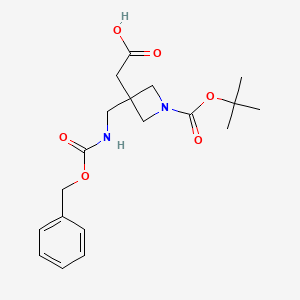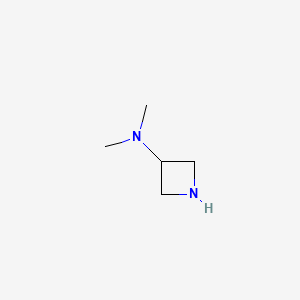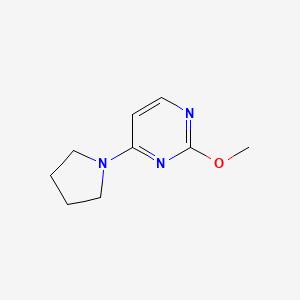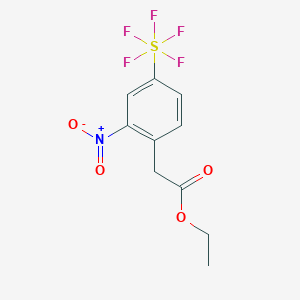
1-Propene, 2,3,3,3-tetrachloro-
Descripción general
Descripción
1-Propene, 2,3,3,3-tetrachloro-: is an organic compound with the molecular formula C3H2Cl4 . It is a colorless liquid with a high density and a boiling point of approximately 141.38°C . This compound is known for its stability and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propene, 2,3,3,3-tetrachloro- can be synthesized through the chlorination of propene. The process involves the addition of chlorine to the double bond of propene, resulting in the formation of 1,2-dichloropropane. Further chlorination of 1,2-dichloropropane leads to the formation of 1,1,2,3-tetrachloropropane, which upon dehydrochlorination yields 1-Propene, 2,3,3,3-tetrachloro- .
Industrial Production Methods: The industrial production of 1-Propene, 2,3,3,3-tetrachloro- typically involves a continuous process. This process includes the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propene, 2,3,3,3-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are commonly employed.
Major Products: The major products formed from these reactions include various chlorinated propene derivatives, which have applications in different industrial processes .
Aplicaciones Científicas De Investigación
1-Propene, 2,3,3,3-tetrachloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Research studies utilize this compound to understand its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 1-Propene, 2,3,3,3-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1,1,3,3-Tetrachloropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,2,3-Tetrachloropropene: Another similar compound with slight variations in the chlorination pattern.
Uniqueness: 1-Propene, 2,3,3,3-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable for various industrial and research applications .
Propiedades
IUPAC Name |
2,3,3,3-tetrachloroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUUGVDRLWLNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343285 | |
| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16500-91-7 | |
| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)

![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)


![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)
![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)
![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)






